molecular formula C9H15ClN2S B2517440 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride CAS No. 1311318-41-8

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride

Cat. No.: B2517440
CAS No.: 1311318-41-8
M. Wt: 218.74
InChI Key: XLFWLECSFKASFR-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with cyclopentanone followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine: The non-hydrochloride form of the compound.

    4-Methyl-1,3-thiazole: The parent thiazole compound without the cyclopentylamine group.

    Cyclopentanone: A precursor in the synthesis of the compound.

Uniqueness

1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride is unique due to its specific combination of a thiazole ring and a cyclopentylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;/h6H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFWLECSFKASFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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